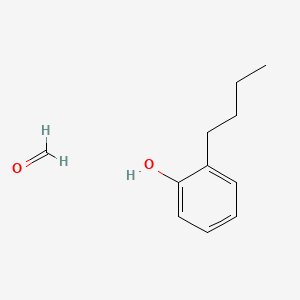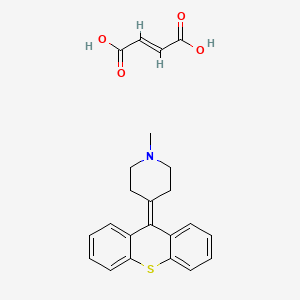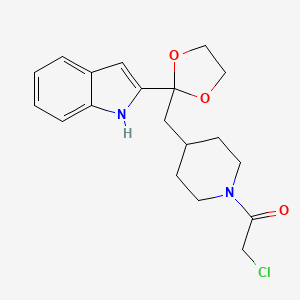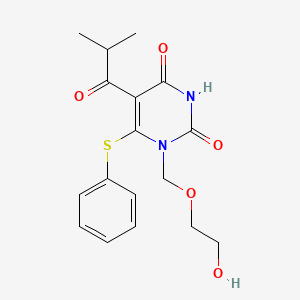
Benzo(f)quinoxalin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(f)quinoxalin-3-ol is a heterocyclic compound that belongs to the quinoxaline family It is characterized by a fused benzene and pyrazine ring system with a hydroxyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzo(f)quinoxalin-3-ol can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions. This reaction typically proceeds via the formation of a diimine intermediate, which cyclizes to form the quinoxaline ring system .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of transition-metal-free catalysis to enhance the efficiency and sustainability of the process. For example, the use of bioinspired ortho-quinone catalysts has been reported to facilitate the oxidative synthesis of quinoxalines under mild conditions with oxygen as the terminal oxidant .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(f)quinoxalin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form quinoxalin-3-one derivatives.
Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Quinoxalin-3-one derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of benzo(f)quinoxalin-3-ol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as ATP synthase and topoisomerase II, which are crucial for cellular energy production and DNA replication, respectively.
Antimicrobial Activity: The compound disrupts microbial cell membranes and interferes with essential metabolic processes, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Benzo(f)quinoxalin-3-ol can be compared with other similar compounds such as benzoquinoline and benzoquinazoline derivatives:
Benzoquinoline: Similar in structure but lacks the hydroxyl group at the 3-position.
Benzoquinazoline: Contains an additional nitrogen atom in the ring system, which can alter its biological activity and chemical reactivity.
List of Similar Compounds
- Benzoquinoline
- Benzoquinazoline
- Tetrahydroquinoxaline
- Quinoxalin-3-one
Eigenschaften
CAS-Nummer |
7695-25-2 |
|---|---|
Molekularformel |
C12H8N2O |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
4H-benzo[f]quinoxalin-3-one |
InChI |
InChI=1S/C12H8N2O/c15-11-7-13-12-9-4-2-1-3-8(9)5-6-10(12)14-11/h1-7H,(H,14,15) |
InChI-Schlüssel |
DXXNHZBOQZLNCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=CC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















